2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid
Description
2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid is a cyclopropane-carboxylic acid derivative featuring a 4-chloro-1,3-benzothiazole moiety linked via an amide bond. This compound combines a rigid cyclopropane ring with a benzothiazole heterocycle, which is known for its bioactivity in medicinal and agrochemical contexts.
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-7-2-1-3-8-9(7)14-12(19-8)15-10(16)5-4-6(5)11(17)18/h1-3,5-6H,4H2,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJDYIKFJXKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates undergo amide coupling reactions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often incorporating microwave irradiation techniques to reduce reaction times and increase yields .
Chemical Reactions Analysis
2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: Acid or base hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antibacterial and antifungal properties. Research indicates that derivatives of benzothiazole, including this compound, have shown promising results against various pathogens, including Mycobacterium tuberculosis . The mechanism of action involves enzyme inhibition, which is crucial for the survival of these microorganisms.
Drug Development
Ongoing studies focus on the potential of this compound as a therapeutic agent. Its unique structural features allow it to interact selectively with biological targets, potentially leading to the development of new treatments for infectious diseases and possibly cancer . The compound's ability to exhibit selectivity in binding to specific receptors is essential for minimizing side effects in pharmacological applications.
Chemical Synthesis
In synthetic chemistry, 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid serves as a versatile building block for creating more complex heterocyclic compounds. It can undergo various chemical reactions such as:
- Oxidation : Leading to the formation of sulfoxides or sulfones.
- Reduction : Converting nitro groups to amines.
- Substitution Reactions : Nucleophilic substitutions can occur at the chloro group .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzothiazole exhibited significant antimicrobial activity against a range of bacterial strains. The specific compound was tested alongside other derivatives, and results indicated that it had comparable efficacy against Staphylococcus aureus and Escherichia coli .
Case Study 2: Drug Interaction Studies
Research utilizing X-ray fluorescence (XRF) spectrometry has been conducted to explore the binding selectivity of this compound with various receptors. These studies aim to estimate the therapeutic index and binding affinities, which are critical for drug development processes .
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the cell wall synthesis of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Benzothiazole- and Thiazole-Containing Derivatives
Compound 93 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Structural Similarities :
- Cyclopropane-carboxamide core.
- Thiazole ring substituted with a 4-chlorophenyl group (shared chlorine substituent).
- Differences :
- Replaces benzothiazole with a thiazole ring.
- Incorporates a benzo[1,3]dioxol-5-yl group instead of a carboxylic acid.
- Reported 1H NMR data (δ 11.98 ppm for NH) suggests strong hydrogen bonding, akin to the amide in the target compound .
Example 1 (Patent Journal) : 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
- Structural Similarities: Benzothiazole-amino linkage. Carboxylic acid terminal group.
- Differences: Includes a tetrahydroquinoline scaffold, adding bulk and complexity.
- Functional Impact: The tetrahydroquinoline moiety may improve binding to hydrophobic pockets in biological targets, contrasting with the compact cyclopropane in the target compound .
Cyclopropane-Carboxylic Acid Derivatives
Cyclanilide : 1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid
- Structural Similarities :
- Cyclopropane-carboxylic acid backbone.
- Amide linkage to an aromatic amine.
- Differences :
- Substituted with a 2,4-dichlorophenyl group instead of 4-chloro-benzothiazole.
- Functional Impact :
PharmaBlock Compound PBGJ3060 : 1-(2-aminoethyl) cyclopropanecarboxylic acid hydrochloride
- Structural Similarities :
- Cyclopropane-carboxylic acid core.
- Differences: Lacks the benzothiazole-amide moiety; instead, has a 2-aminoethyl substituent.
- Functional Impact: The aminoethyl group increases solubility but reduces rigidity compared to the benzothiazole-amide structure .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Target Compound and Analogs
Key Observations :
- Chlorine Positioning : 4-Cl on benzothiazole (target) vs. 2,4-Cl on phenyl (cyclanilide) alters electronic distribution and steric hindrance.
- Amide vs. Ester Linkers : The amide in the target compound and cyclanilide supports hydrogen bonding, whereas ester-containing analogs (e.g., methyl esters in PharmaBlock compounds) prioritize lipophilicity .
- Benzothiazole vs.
Biological Activity
2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
- Molecular Formula : C12H9ClN2O3S
- CAS Number : 866150-62-1
This compound features a benzothiazole ring fused with a cyclopropane carboxylic acid moiety, contributing to its unique chemical and biological properties.
The biological activity of benzothiazole derivatives, including this compound, is primarily attributed to their interaction with various biochemical pathways:
- Anti-inflammatory Activity : Benzothiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This property is crucial for developing treatments for inflammatory diseases.
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
Antitumor Activity
Recent research has indicated that this compound has potent antitumor effects. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed the following:
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 5.13 ± 0.97 | 20.46 ± 8.63 | |
| NCI-H358 | 0.85 ± 0.05 | 16.00 ± 9.38 |
These results indicate that the compound effectively inhibits tumor cell proliferation, particularly in two-dimensional cultures compared to three-dimensional models .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated through broth microdilution testing against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | < 10 μg/mL |
| Staphylococcus aureus | < 5 μg/mL |
| Candida albicans | < 15 μg/mL |
These findings suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Case Studies
In a study focused on the synthesis and evaluation of benzothiazole derivatives for antitumor activity, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated that modifications in the benzothiazole structure significantly influenced their cytotoxicity and selectivity towards cancer cells .
Another case study highlighted the compound's role in inhibiting specific cellular pathways involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid?
Methodological Answer:
Synthesis typically involves:
- Step 1 : Formation of the benzothiazole core via condensation of 4-chloro-2-aminobenzothiazole with activated carbonyl intermediates.
- Step 2 : Cyclopropane ring construction using [2+1] cycloaddition or strain-inducing reactions (e.g., Simmons–Smith).
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors or direct carboxylation.
Key Reaction Conditions (Table 1):
| Step | Reagents/Catalysts | Solvents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | DCC/DMAP | DMF | RT → 80°C | 60–75 | [7, 10] |
| 2 | Pd(OAc)₂, CuI | Toluene | 100–120°C | 45–55 | [7] |
| 3 | NaOH (aq.) | EtOH/H₂O | Reflux | 85–90 | [10] |
Reference : For cyclopropane stability and coupling strategies, see cyclopropanecarboxylic acid derivatives in pesticide chemistry .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for adjacent protons) and benzothiazole substitution .
- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in structurally related 1,4-benzothiazin-3-ones .
Example : In , X-ray diffraction confirmed the chair/twisted-boat conformation of a benzothiazinone derivative, resolving prior literature contradictions .
Advanced Research Questions
How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cyclopropane-benzothiazole coupling .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while toluene minimizes side reactions .
- Workflow Design : Use flow chemistry for exothermic steps (e.g., cyclopropanation) to improve scalability .
Data Contradiction Note : highlights discrepancies in benzothiazepine vs. benzothiazinone formation; rigorous pH and temperature control mitigate byproducts .
How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Combine NMR, IR, and X-ray data (e.g., used crystallography to override conflicting benzothiazepine/benzothiazinone claims) .
- Computational Modeling : DFT calculations predict NMR shifts or optimize molecular geometry for comparison with experimental data .
- Reproducibility : Repeat reactions under controlled conditions (e.g., anhydrous HCl in ethanol for cyclization) to confirm product identity .
Case Study : re-synthesized a compound three times and recrystallized it before confirming the structure via X-ray .
What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Vary substituents on the benzothiazole (e.g., replace Cl with F or Br) to assess electronic effects on bioactivity .
- Cyclopropane Rigidity : Introduce methyl groups to the cyclopropane ring to study steric effects on target binding (e.g., enzyme inhibition) .
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide groups to improve membrane permeability .
Biological Relevance : Similar benzothiazole derivatives in showed antifungal and anticancer activity, suggesting assays for cytochrome P450 or kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
